![molecular formula C10H7BrS B1272747 2-Bromo-5-phenylthiophene CAS No. 29488-24-2](/img/structure/B1272747.png)
2-Bromo-5-phenylthiophene
Overview
Description
2-Bromo-5-phenylthiophene is an organic compound with the molecular formula C10H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the second position and a phenyl group at the fifth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenylthiophene typically involves the bromination of 5-phenylthiophene. One common method includes dissolving 5-phenylthiophene in chloroform and adding N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out at room temperature with stirring for about 30 minutes .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar methods. The process involves the use of thiophene, dichloroethane, and hydrobromic acid in a reactor equipped with a stirrer, condenser, and thermometer. Hydrogen peroxide is added dropwise while maintaining the temperature at 40°C. The reaction is monitored until the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Scientific Research Applications
Chemical Properties and Structure
2-Bromo-5-phenylthiophene is characterized by a thiophene ring with a bromine atom and a phenyl group attached. This configuration contributes to its intriguing electronic properties, which are essential for its applications in organic electronics and medicinal chemistry.
Material Science
In material science, this compound is explored for its role in the development of organic semiconductors. The compound's electronic properties enable it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for these applications, enhancing the efficiency of devices that rely on organic materials for light emission and energy conversion.
Pharmaceutical Applications
The pharmaceutical potential of this compound is significant due to its derivatives' biological activities. Research indicates that thiophene derivatives can exhibit anticancer, antimicrobial, and antioxidant properties. For instance, compounds related to this compound have been studied for their interactions with biological targets, suggesting potential use in drug discovery and development .
Case Study: Anticancer Potential
A study highlighted the anticancer properties of thiophene derivatives, including those structurally related to this compound. These compounds demonstrated cytotoxic effects against various cancer cell lines, paving the way for further research into their mechanisms and therapeutic applications .
Synthetic Applications
The synthesis of this compound has been explored through various methods, including decarbonylative dibromination reactions. This process allows for the generation of other valuable compounds that can be utilized in further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which enable the formation of complex aryl thiophenes .
Synthetic Method | Description | Yield |
---|---|---|
Decarbonylative Dibromination | Involves bromination under mild conditions | Moderate to Good |
Suzuki-Miyaura Coupling | Cross-coupling with arylboronic acids | Variable depending on substrates |
Research into the biological activity of this compound has shown promising results:
- Anticancer Activity : Studies indicate that derivatives can inhibit cancer cell proliferation.
- Antimicrobial Properties : Some thiophene derivatives exhibit activity against various pathogens.
These findings suggest that further exploration could lead to the development of novel therapeutic agents based on this compound.
Safety and Environmental Considerations
While exploring its applications, safety data indicate that this compound poses certain health risks, including acute toxicity through dermal exposure and inhalation. Thus, proper handling procedures must be adhered to in laboratory settings .
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenylthiophene in organic synthesis involves its incorporation into target molecules, enabling the formation of new chemical bonds. In pharmaceutical research, it interacts with specific molecular targets, potentially inhibiting or modulating biological pathways .
Comparison with Similar Compounds
- 2-Bromo-3-hexylthiophene
- 2-Bromo-4-hexylthiophene
- 5-Phenylthiophene-2-carboxaldehyde
Comparison: 2-Bromo-5-phenylthiophene is unique due to the presence of both a bromine atom and a phenyl group on the thiophene ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to other brominated thiophenes, the phenyl group provides additional stability and potential for further functionalization .
Biological Activity
2-Bromo-5-phenylthiophene (CAS No. 29488-24-2) is an organic compound characterized by a thiophene ring substituted with a bromine atom and a phenyl group. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and drug discovery.
Structural Characteristics
The structure of this compound features:
- A thiophene core , which is a five-membered ring containing sulfur.
- A bromine substituent , which influences its reactivity and biological properties.
- A phenyl group , enhancing its aromatic characteristics.
Biological Activities
Research indicates that thiophene derivatives, including this compound, exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For instance, a derivative of this compound demonstrated effective anticancer potential against various cancer cell lines, likely through mechanisms involving the modulation of cell signaling pathways and induction of oxidative stress .
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Some studies have reported antimicrobial activity associated with thiophene derivatives. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Anticancer Potential
A study published in Chemistry Europe explored the anticancer properties of a thiophene derivative similar to this compound. The compound was tested against breast cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction through the activation of caspase pathways .
Case Study 2: Enzyme Interaction
Research conducted by Giannerini et al. examined the interaction of this compound with cytochrome P450 enzymes. The findings indicated that this compound could modulate enzyme activity, potentially affecting the metabolism of co-administered drugs .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-bromo-5-phenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZBRMQZWVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379981 | |
Record name | 2-bromo-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-24-2 | |
Record name | 2-Bromo-5-phenylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29488-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-phenylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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